molecular formula C12H19N B183648 N-(4-Isopropylbenzyl)ethanamine CAS No. 889949-99-9

N-(4-Isopropylbenzyl)ethanamine

Cat. No.: B183648
CAS No.: 889949-99-9
M. Wt: 177.29 g/mol
InChI Key: IMAULWNZPIFDCG-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)ethanamine is an organic compound with the molecular formula C12H19N. It is a secondary amine, characterized by the presence of an ethanamine group attached to a benzyl ring substituted with an isopropyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Isopropylbenzyl)ethanamine can be synthesized through several methods. One common approach involves the reductive amination of 4-isopropylbenzaldehyde with ethanamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions .

Another method involves the alkylation of ethanamine with 4-isopropylbenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH3CN) .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-(4-isopropylbenzyl)ethanimine.

    Reduction: this compound hydrochloride.

    Substitution: Tertiary amines

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Isopropylbenzyl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAULWNZPIFDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406022
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-99-9
Record name N-(4-ISOPROPYLBENZYL)ETHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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